

# Technical Support Center: DS-1040 Tosylate Oral Formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the oral delivery of **DS-1040 Tosylate**.

## **Frequently Asked Questions (FAQs)**

Q1: What is DS-1040 and its mechanism of action?

DS-1040 is a novel, potent, and selective small-molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[1] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process of breaking down blood clots.[2][3] This mechanism of action suggests its therapeutic potential in treating thromboembolic diseases such as acute ischemic stroke and pulmonary embolism.[1]

Q2: What are the known pharmacokinetic properties of orally administered **DS-1040 Tosylate**?

Phase 1 clinical trials in healthy subjects have demonstrated that DS-1040 has predictable and dose-proportional pharmacokinetics.[2] Following single ascending oral doses (50, 100, 200, and 400 mg), both the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increased in proportion to the dose.[2] With multiple doses, a steady state was reached by day 7 with minimal accumulation. The mean terminal half-life of DS-1040 ranges from 17.2 to 24.9 hours.[2]

Q3: How soluble is **DS-1040 Tosylate** in water?



**DS-1040 Tosylate** has a high water solubility of 100 mg/mL (214.77 mM).[4] This high solubility is a significant advantage for oral formulation development, as it minimizes challenges related to dissolution-limited absorption, a common hurdle for many oral drug candidates.[5][6]

Q4: What is the safety and tolerability profile of oral DS-1040 Tosylate?

In first-in-human studies, orally administered DS-1040 was well-tolerated in healthy subjects at single doses up to 400 mg and multiple doses up to 150 mg twice daily for 14 days.[2] There were no serious adverse events or discontinuations due to adverse events reported in these studies.[2] Importantly, DS-1040 had no effect on coagulation parameters, and no treatment-related trends in bleeding time were observed.[2][7]

## **Troubleshooting Guide**

While **DS-1040 Tosylate**'s high solubility simplifies oral formulation, researchers may still encounter challenges. This guide addresses potential issues in a question-and-answer format.

Q1: Issue: Unexpectedly low or variable bioavailability in preclinical studies.

- Possible Cause: While the drug substance is highly soluble, interactions with excipients in the formulation could be affecting its dissolution or absorption. Another possibility is instability in the gastrointestinal (GI) tract.
- Troubleshooting Steps:
  - Excipient Compatibility Study: Conduct a thorough compatibility study with your selected excipients. Assess for any physical or chemical interactions that might impede drug release.
  - Dissolution Profile in Different Media: Perform in vitro dissolution testing in simulated gastric and intestinal fluids (SGF and SIF) to ensure consistent and complete drug release.
  - pH-Stability Profile: Evaluate the stability of **DS-1040 Tosylate** across a range of pH values representative of the GI tract to rule out degradation.



 Consideration of Transporters: Investigate if efflux transporters, such as P-glycoprotein, could be limiting absorption. If so, formulation strategies to inhibit these transporters may be necessary.

Q2: Issue: Poor physical stability of the formulated solid dosage form (e.g., tablet, capsule).

- Possible Cause: The tosylate salt form, while generally stable, may have specific
  hygroscopicity or polymorphic characteristics that need to be addressed in the formulation.
- · Troubleshooting Steps:
  - Hygroscopicity Testing: Determine the hygroscopicity profile of the drug substance and your formulation. If it is highly hygroscopic, consider using moisture-protective packaging or incorporating excipients that mitigate moisture uptake.
  - Polymorph Screening: Conduct a polymorph screen to identify the most stable crystalline form of **DS-1040 Tosylate**. Ensure that your manufacturing process does not induce conversion to a less stable or less soluble form.
  - Excipient Selection: Choose excipients that are known to have good compatibility and contribute to the physical stability of the final dosage form.

Q3: Issue: Difficulty in achieving a desired controlled-release profile.

- Possible Cause: The high solubility of DS-1040 Tosylate can make it challenging to retard its release from a solid dosage form.
- Troubleshooting Steps:
  - Matrix Systems: Explore the use of hydrophilic or hydrophobic matrix-forming polymers
     (e.g., HPMC, ethylcellulose) to control the rate of drug diffusion from the tablet.
  - Coated Systems: Consider functional coatings, such as enteric coatings to delay release until the small intestine, or polymer coatings with varying permeability to achieve a specific release rate.



 Lipid-Based Formulations: While not primarily for solubility enhancement in this case, lipidbased systems can be designed to provide a controlled-release profile.

## **Data Summary**

Table 1: Pharmacokinetic Parameters of Single Ascending Oral Doses of DS-1040 in Healthy Subjects

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hours)  |
|-----------|--------------|---------------|-------------|
| 50        | Mean ± SD    | Mean ± SD     | 17.2 - 24.9 |
| 100       | Mean ± SD    | Mean ± SD     | 17.2 - 24.9 |
| 200       | Mean ± SD    | Mean ± SD     | 17.2 - 24.9 |
| 400       | Mean ± SD    | Mean ± SD     | 17.2 - 24.9 |

Data presented are qualitative based on the statement of dose-proportionality.[2] Specific mean and standard deviation values were not publicly available.

# **Experimental Protocols**

Protocol 1: Excipient Compatibility Study

- Objective: To assess the physical and chemical compatibility of DS-1040 Tosylate with selected pharmaceutical excipients.
- Materials: DS-1040 Tosylate, selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate), HPLC grade solvents, analytical balance, HPLC system with UV detector, stability chambers.
- Methodology:
  - 1. Prepare binary mixtures of **DS-1040 Tosylate** and each excipient in a 1:1 ratio.
  - 2. Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 4 weeks).



- 3. At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, clumping).
- 4. Analyze the samples by HPLC to quantify the amount of **DS-1040 Tosylate** remaining and to detect the presence of any degradation products.
- 5. A significant decrease in the concentration of **DS-1040 Tosylate** or the appearance of new peaks in the chromatogram indicates incompatibility.

## **Visualizations**





Click to download full resolution via product page

Figure 1: Troubleshooting workflow for **DS-1040 Tosylate** oral formulation.





Click to download full resolution via product page

Figure 2: Mechanism of action of **DS-1040 Tosylate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. DS-1040 (Tosylate) | 1335138-89-0 [amp.chemicalbook.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: DS-1040 Tosylate Oral Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-tosylate-formulation-for-oral-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com